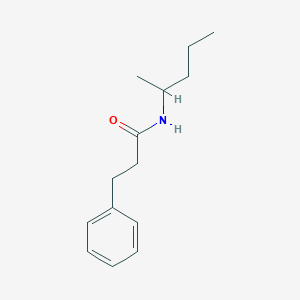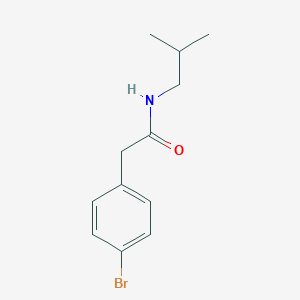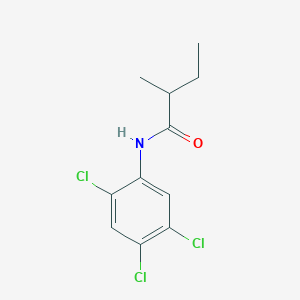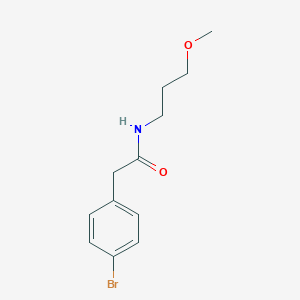![molecular formula C15H22N2O2S B215762 Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate, also known as MICA, is a chemical compound that has been studied extensively for its potential use in scientific research. MICA is a member of the thiolactone family of compounds, which are known to have a variety of biological activities. In
作用機序
The mechanism of action of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
実験室実験の利点と制限
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined chemical structure, which makes it easy to study using a variety of analytical techniques. However, Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate also has some limitations. It can be difficult to work with due to its low solubility in water and other common solvents. It also has a relatively short half-life in the body, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate. One area of interest is the development of more effective synthesis methods for Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate and related compounds. Another area of interest is the investigation of the potential use of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate in the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate and its potential side effects in the body. Overall, the study of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate and related compounds has the potential to lead to new treatments for a variety of diseases and conditions.
合成法
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate can be synthesized through a multi-step process that involves the reaction of 4-aminophenylacetic acid with isopentylamine and carbon disulfide. The resulting intermediate is then reacted with methyl iodide to yield the final product, Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate. The synthesis of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate |
|---|---|
分子式 |
C15H22N2O2S |
分子量 |
294.4 g/mol |
IUPAC名 |
methyl 2-[4-(3-methylbutylcarbamothioylamino)phenyl]acetate |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)8-9-16-15(20)17-13-6-4-12(5-7-13)10-14(18)19-3/h4-7,11H,8-10H2,1-3H3,(H2,16,17,20) |
InChIキー |
AHHZNFBVFNVTLJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)CC(=O)OC |
正規SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



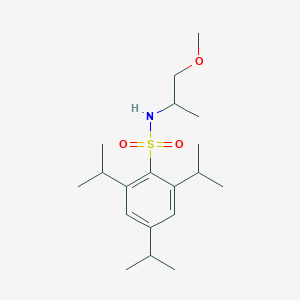
![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)
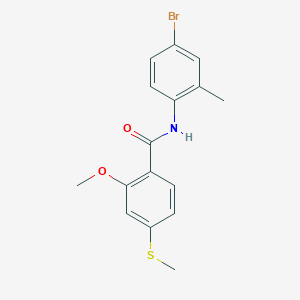
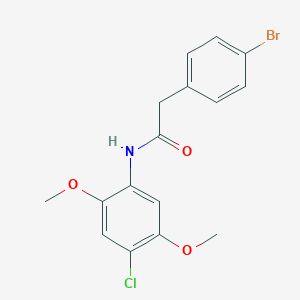
![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
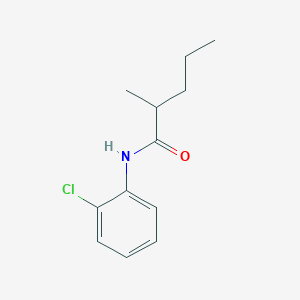
![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
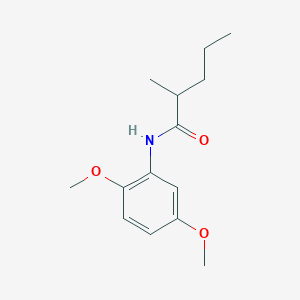
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
